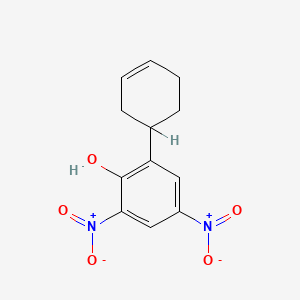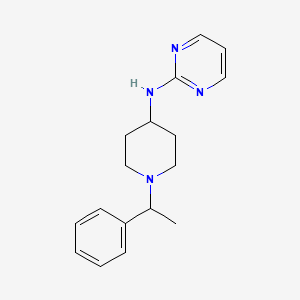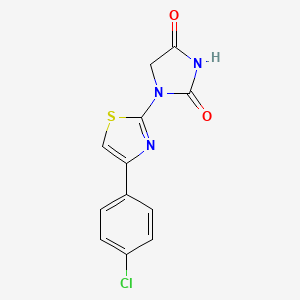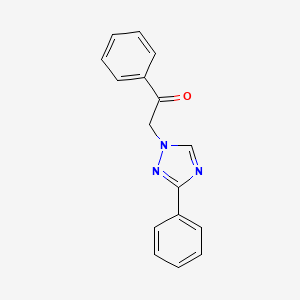
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- is a compound that features a triazole ring and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- typically involves the reaction of acetophenone derivatives with triazole compounds. One common method involves the bromination of acetophenone followed by N-alkylation with 1,2,4-triazole . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and specificity . This interaction can inhibit the activity of certain enzymes, leading to therapeutic effects such as anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
4’-Phenylacetophenone: Contains a phenyl group but lacks the triazole ring.
2-Bromo-1-phenylethanone: Similar structure but with a bromine atom instead of the triazole ring.
Uniqueness
Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- is unique due to the presence of both a triazole ring and two phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
79746-01-3 |
|---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-phenyl-2-(3-phenyl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C16H13N3O/c20-15(13-7-3-1-4-8-13)11-19-12-17-16(18-19)14-9-5-2-6-10-14/h1-10,12H,11H2 |
InChI-Schlüssel |
GBROBTSBXNXOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



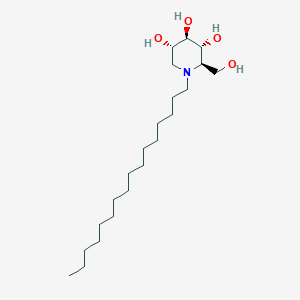
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
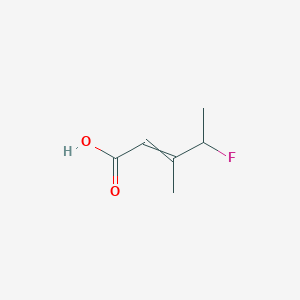
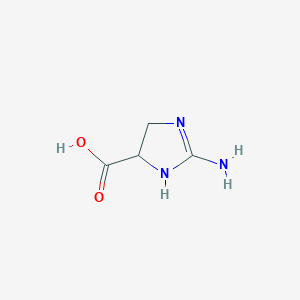
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)
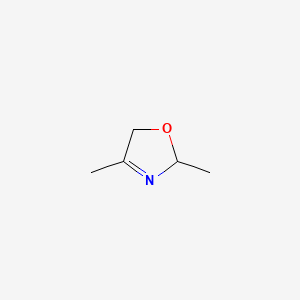
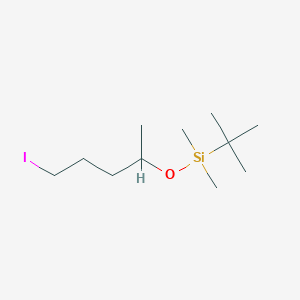
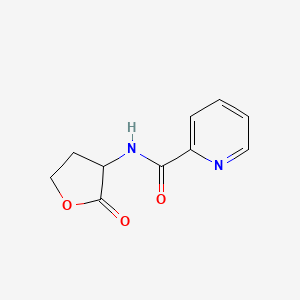
![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
